ORY-1001(trans)
Overview
Description
Mechanism of Action
ORY-1001, also known as ORY1001 HCl or ORY-1001(trans), is a small oral molecule that has been developed as a potent and selective inhibitor of the epigenetic enzyme Lysine Specific Demethylase-1 (LSD1/KDM1A) .
Target of Action
The primary target of ORY-1001 is the lysine-specific demethylase KDM1A, also known as LSD1 . KDM1A is a key regulator of stem cell potential in acute myeloid leukemia (AML) and high levels of KDM1A are known to correlate with more aggressive types of cancer and poor prognosis for patients .
Mode of Action
ORY-1001 acts as a covalent and highly selective inhibitor of KDM1A . It induces H3K4me2 accumulation on KDM1A target genes, which leads to blast differentiation and reduction of leukemic stem cell capacity in AML .
Biochemical Pathways
The inhibition of KDM1A by ORY-1001 affects the epigenetic regulation of gene expression. This results in the accumulation of H3K4me2 on KDM1A target genes, which in turn induces differentiation of leukemic cells .
Result of Action
ORY-1001 has been shown to induce differentiation of leukemic cells in cell lines, primary AML samples, and AML patients . It is able to decrease leukemic growth and prolong survival of mouse models of acute leukemia . Furthermore, ORY-1001 significantly inhibited the cell proliferation, colony formation, cell cycle, and induced apoptosis .
Action Environment
The action of ORY-1001 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. ORY-1001 exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors . .
Biochemical Analysis
Biochemical Properties
ORY-1001 plays a significant role in biochemical reactions. It interacts with the lysine-specific demethylase KDM1A, a key regulator of stem cell potential in acute myeloid leukemia (AML) . The interaction between ORY-1001 and KDM1A leads to the accumulation of H3K4me2 on KDM1A target genes .
Cellular Effects
ORY-1001 has profound effects on various types of cells and cellular processes. It induces differentiation of leukemic cells in cell lines, primary AML samples, and AML patients . It also compromises leukemic stem cell activity in AML .
Molecular Mechanism
The molecular mechanism of action of ORY-1001 involves binding interactions with KDM1A, leading to enzyme inhibition . This results in changes in gene expression, specifically the accumulation of H3K4me2 on KDM1A target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ORY-1001 change over time. It has been observed to decrease leukemic growth and prolong survival in mouse models of acute leukemia .
Dosage Effects in Animal Models
The effects of ORY-1001 vary with different dosages in animal models. It exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors .
Metabolic Pathways
ORY-1001 is involved in metabolic pathways related to the regulation of stem cell potential in AML . It interacts with KDM1A, affecting metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ORY-1001 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the inhibition of LSD1. This includes the addition of specific substituents that enhance the compound’s selectivity and potency.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of ORY-1001 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and minimize impurities.
Automation and Process Control: Automated systems are used to monitor and control the reaction parameters, ensuring consistent quality and yield.
Environmental and Safety Considerations: Industrial processes are designed to minimize environmental impact and ensure the safety of workers.
Chemical Reactions Analysis
Types of Reactions
ORY-1001 undergoes several types of chemical reactions, including:
Oxidation: ORY-1001 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on ORY-1001, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the compound’s potency and selectivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
ORY-1001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for treating acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new drugs targeting epigenetic enzymes.
Comparison with Similar Compounds
ORY-1001 is unique in its high potency and selectivity for LSD1. Similar compounds include:
GSK2879552: Another LSD1 inhibitor with similar applications in cancer research.
SP2509: A selective LSD1 inhibitor used in epigenetic studies.
GSK-LSD1: A compound with high selectivity for LSD1, used in various research applications.
Compared to these compounds, ORY-1001 stands out due to its oral bioavailability and strong antileukemic activity .
If you have any specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCINOBZMLCREGM-RNNUGBGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431303-72-8 | |
Record name | Iadademstat dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IADADEMSTAT DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.